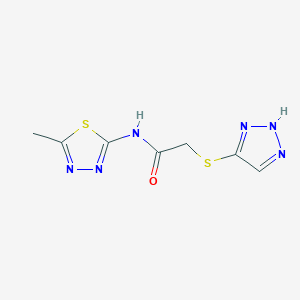
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features both a thiadiazole and a triazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling of the Rings: The final step involves coupling the thiadiazole and triazole rings through a sulfanyl linkage, often using a thiol and a halogenated intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to ring opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced heterocycles, hydrogenated rings
Substitution Products: Halogenated derivatives, substituted heterocycles
Scientific Research Applications
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is largely dependent on its interaction with biological targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-4-YLSULFANYL)ACETAMIDE: Similar structure but with a different position of the triazole ring.
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
The unique combination of the 1,3,4-thiadiazole and 1,2,3-triazole rings in N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N6OS2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C7H8N6OS2/c1-4-10-12-7(16-4)9-5(14)3-15-6-2-8-13-11-6/h2H,3H2,1H3,(H,8,11,13)(H,9,12,14) |
InChI Key |
QIPFLTXWRSBWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















